Iso-isariin B

Description

Properties

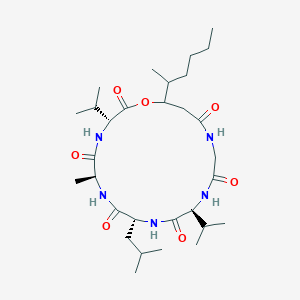

Molecular Formula |

C30H53N5O7 |

|---|---|

Molecular Weight |

595.8 g/mol |

IUPAC Name |

(3R,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26+/m0/s1 |

InChI Key |

DSWZWPQYGALTJZ-YLYRUQHFSA-N |

Isomeric SMILES |

CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C |

Canonical SMILES |

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Iso-isariin B is typically isolated from natural sources, specifically from the fermentation of the fungus Beauveria felina . The isolation process involves bioassay-guided fractionation of the culture extract, followed by purification using chromatographic techniques . The structure of this compound is elucidated using spectroscopic methods such as MS/MS fragmentation and 2D-heteronuclear NMR .

Chemical Reactions Analysis

Iso-isariin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Insecticidal Activity

Iso-isariin B exhibits significant insecticidal properties, particularly against stored product pests. Its efficacy was demonstrated through bioassays that revealed an LD50 value of 10 µg/ml against Sitophilus adults, indicating potent activity as a biopesticide. This compound's mechanism involves disrupting the physiological functions of the insects, leading to mortality .

Case Study: Efficacy Against Storage Pests

A study conducted by Moore et al. (2000) highlighted the effectiveness of this compound in controlling storage pests. The research indicated that the compound could be utilized as a biological control agent, reducing reliance on synthetic insecticides and promoting sustainable agricultural practices .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (IC50) |

|---|---|

| Bacillus subtilis | 12.5 µM |

| Alternaria solani | 15.6 µM |

| Escherichia coli | Not specified |

The compound's ability to inhibit the growth of these microorganisms suggests potential applications in food preservation and medical treatments against infections .

Anticancer Research

Recent studies have explored the anticancer potential of this compound. Its structural features allow it to interact with cellular pathways involved in cancer proliferation and metastasis.

Case Study: In Vitro Anticancer Activity

In a study published in 2023, this compound was evaluated alongside other cyclodepsipeptides for its cytotoxic effects on various cancer cell lines. The findings demonstrated that this compound effectively reduced cell viability and induced apoptosis, positioning it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of iso-isariin B involves its interaction with specific molecular targets in fungal cells. It disrupts the cell membrane integrity, leading to cell lysis and death. The exact molecular pathways involved in its antifungal activity are still under investigation, but it is believed to interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Cyclodepsipeptides

Structural Similarities and Differences

Iso-isariin B belongs to the isariin class of cyclodepsipeptides, which share a core structure of six residues (five amino acids and one hydroxy acid). Key structural analogs include:

| Compound | Molecular Formula | Key Structural Features | Source Fungus |

|---|---|---|---|

| This compound | C₂₆H₄₅N₅O₇ | β-hydroxy aliphatic acid, five amide bonds | Beauveria felina |

| Iso-isariin D | C₂₆H₄₅N₅O₇ | Similar backbone; differs in side chains | Beauveria felina |

| Destruxin A | C₂₉H₄₉N₅O₇ | Contains a unique piperazic acid residue | Beauveria felina |

| Isaridin F | C₂₈H₄₇N₅O₈ | α-N-methylbutyrate group | Beauveria felina |

- Iso-isariin D : Shares the same molecular formula as this compound but differs in stereochemistry and side-chain substitutions, as confirmed by X-ray crystallography .

- Destruxin A : Contains a piperazic acid residue instead of a β-hydroxy acid, enhancing its membrane permeability and bioactivity .

- Isaridin F : Features an α-N-methylbutyrate group, a rare modification that may influence target specificity .

Bioactivity Profiles

Brine Shrimp (Artemia salina) Lethality

Comparative LD₅₀ values highlight differences in toxicity:

| Compound | LD₅₀ (μM) | Potency Relative to Colchicine (LD₅₀ = 88.4 μM) |

|---|---|---|

| Iso-isariin D | 26.58 | ~3.3× more potent |

| Destruxin A | 5.34 | ~16.5× more potent |

| Destruxin E chlorohydrin | 0.73 | ~121× more potent |

| This compound* | ~10 μg/mL | Requires unit conversion for direct comparison |

Destruxins exhibit broader toxicity, with Destruxin E chlorohydrin being the most potent .

Antimicrobial and Anti-inflammatory Activity

Mechanistic and Functional Insights

- This compound : Likely disrupts insect midgut membranes, a common mode of action for cyclodepsipeptides .

- Destruxins: Act via ionophoric activity, disrupting cellular ion gradients and inducing apoptosis .

- Isaridin F : Structural uniqueness (α-N-methylbutyrate) may enhance binding to insect-specific receptors .

Q & A

Q. What ethical and safety protocols are critical for handling this compound in preclinical studies?

- Methodological Answer : Follow institutional biosafety committee (IBC) guidelines for handling bioactive compounds. Use PPE (gloves, lab coats) and conduct experiments in ventilated hoods. For in vivo studies, adhere to ARRIVE guidelines for animal welfare, including dose justification and humane endpoints. Document waste disposal per EPA regulations .

Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HPLC-UV/Vis | Purity assessment | Column type, mobile phase, λ_max |

| HR-MS | Molecular weight confirmation | Resolution (>30,000), accuracy |

| NMR (1H/13C) | Structural elucidation | Solvent, referencing standards |

Q. Table 2. Common Pitfalls in this compound Bioactivity Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Solvent interference | Use low DMSO concentrations (<0.1% v/v) |

| Batch-to-batch variability | Standardize cell lines and reagents |

| Lack of dose-response | Include ≥5 concentrations spanning IC50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.